Glyceryl 1-abietate

Descripción general

Descripción

Glyceryl 1-abietate, also known as glycerol ester of wood rosin or ester gum, is an oil-soluble food additive . It is used in foods, beverages, and cosmetics to keep oils in suspension in water . It is also used as a coating and adhesive in the production of various materials such as plastics, metals, and ceramics.

Synthesis Analysis

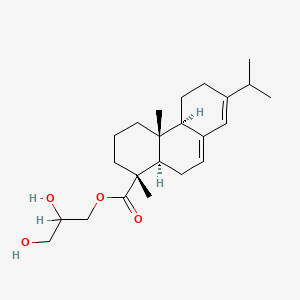

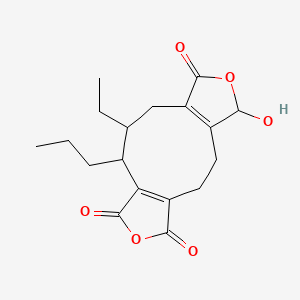

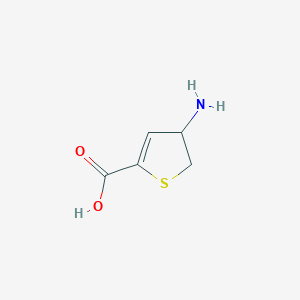

Glyceryl 1-abietate is produced by the esterification of refined wood rosin with glycerin . The resulting product is a complex mixture of tri- and diglycerol esters of resin acids and a residual fraction of monoglycerol esters .Molecular Structure Analysis

The molecular formula of Glyceryl 1-abietate is C23H36O4 . It has an average mass of 376.530 Da and a monoisotopic mass of 376.261353 Da .Physical And Chemical Properties Analysis

Glyceryl 1-abietate appears as a yellow solid . It has a melting point of 62–87 °C and is insoluble in water . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 520.1±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Food Industry: Emulsifier and Stabilizer

Glyceryl 1-abietate is widely used as an emulsifier and stabilizer in the food industry. It helps to keep oils in suspension in water, which is essential for products like fruit-flavored beverages . It’s also used in chewing gum and ice cream to maintain consistency and texture .

Pharmaceutical Formulations: Excipient

In pharmaceuticals, glyceryl 1-abietate serves as an excipient . It’s utilized in lipid-based drug delivery systems, particularly for water-insoluble drugs, enhancing their solubility and absorption . This application is crucial for the effectiveness of various medications.

Adhesives: Binding Agent

The compound’s adhesive properties make it suitable for use as a binding agent in the production of adhesives. Its ability to bind materials together is leveraged in creating strong, durable adhesives for various applications.

Coatings: Protective Layer

Glyceryl 1-abietate is employed in coatings to provide a protective layer over surfaces. This application is significant in industries where materials are exposed to harsh conditions and require a protective coating to extend their lifespan.

Cosmetics: Viscosity Regulator

In cosmetics, it acts as a viscosity regulator , making creams and ointments more supple. This property is essential for achieving the desired consistency and feel in cosmetic products .

Beverages: Clouding Agent

It is used as a clouding agent in beverages to give a natural, cloudy appearance, which is often desired in fruit and citrus-flavored drinks. This helps enhance the visual appeal and perceived quality of the beverages .

Environmental Impact: Sustainable Sourcing

Glyceryl 1-abietate is derived from the stumps of pine trees, which are a renewable resource. The use of this compound supports sustainable practices and minimizes waste, contributing to environmental conservation efforts .

Biodegradable Materials: Eco-Friendly Component

Research is exploring the use of glyceryl 1-abietate in the development of biodegradable materials . Its natural origin and potential for biodegradation make it an attractive option for creating eco-friendly products.

Mecanismo De Acción

Propiedades

IUPAC Name |

2,3-dihydroxypropyl (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O4/c1-15(2)16-6-8-19-17(12-16)7-9-20-22(19,3)10-5-11-23(20,4)21(26)27-14-18(25)13-24/h7,12,15,18-20,24-25H,5-6,8-11,13-14H2,1-4H3/t18?,19-,20+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKBEZURJSNABK-MWJPAGEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)OCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)OCC(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171888 | |

| Record name | Glyceryl 1-abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Other Solid; Pellets or Large Crystals, Water or Solvent Wet Solid, Solid; [IUCLID] Odorless solid; [Eastman Chemical MSDS] | |

| Record name | Resin acids and Rosin acids, esters with glycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycerol ester of rosin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14432 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Glyceryl 1-abietate | |

CAS RN |

8050-31-5, 186374-50-5 | |

| Record name | Foral 85 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008050315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-abietate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186374505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resin acids and Rosin acids, esters with glycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glyceryl 1-abietate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resin acids and Rosin acids, esters with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-ABIETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AT5VG0LP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3E,5E,7R,8S,9E,13E,15E,18S)-8-hydroxy-3,5,7-trimethyl-18-[(2S)-5,7,9-trihydroxy-6,8-dimethyldecan-2-yl]-1-oxacyclooctadeca-3,5,9,13,15-pentaen-2-one](/img/structure/B1247636.png)

![2-[2-[2-[2-[carboxymethyl-[2-(2-dodecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-dodecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1247637.png)

![(2S)-4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247641.png)